molecular formula C27H27FN2O2 B11654936 N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide

Cat. No.: B11654936
M. Wt: 430.5 g/mol
InChI Key: BOWKEENIZXXJPN-UHFFFAOYSA-N
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Description

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the butanoyl group: This step might involve acylation using butanoyl chloride in the presence of a base such as pyridine.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the tetrahydroquinoline intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
  • N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-chlorophenyl)benzamide

Uniqueness

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C27H27FN2O2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C27H27FN2O2/c1-3-9-26(31)29-19(2)18-25(23-12-7-8-13-24(23)29)30(22-16-14-21(28)15-17-22)27(32)20-10-5-4-6-11-20/h4-8,10-17,19,25H,3,9,18H2,1-2H3

InChI Key

BOWKEENIZXXJPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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